Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
The synthesis of Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of benzyl piperidine with 2-aminopropane-2-yl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Scientific Research Applications
Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, preventing the breakdown of acetylcholine and enhancing cholinergic transmission. This interaction involves binding to catalytic and peripheral anionic sites on the enzyme .
Comparison with Similar Compounds
Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Donepezil: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine: The parent compound, which serves as a building block for various pharmaceuticals.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,17)14-8-10-18(11-9-14)15(19)20-12-13-6-4-3-5-7-13/h3-7,14H,8-12,17H2,1-2H3 |
InChI Key |
ILUUMIXXBHNKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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